BenchChemオンラインストアへようこそ!

2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Dopamine D1 receptor Positive allosteric modulator Structure–activity relationship

2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide (molecular formula C20H19N3O2; exact mass 333.15 g/mol) is a synthetic small-molecule belonging to the 1,2-dihydroisoquinoline-4-carboxamide class. The compound features an N2-cyclopropyl substituent, a 1-oxo group, and an N-[2-(2-pyridyl)ethyl] carboxamide side chain at the 4-position.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B11026757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=N4
InChIInChI=1S/C20H19N3O2/c24-19(22-12-10-14-5-3-4-11-21-14)18-13-23(15-8-9-15)20(25)17-7-2-1-6-16(17)18/h1-7,11,13,15H,8-10,12H2,(H,22,24)
InChIKeyMKBMSTKJRVQWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide – Procurement-Relevant Compound Identity and Structural Class


2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide (molecular formula C20H19N3O2; exact mass 333.15 g/mol) is a synthetic small-molecule belonging to the 1,2-dihydroisoquinoline-4-carboxamide class . The compound features an N2-cyclopropyl substituent, a 1-oxo group, and an N-[2-(2-pyridyl)ethyl] carboxamide side chain at the 4-position. It has been referenced in pharmacological screening contexts as a potential dopamine D1 receptor positive allosteric modulator (PAM) and as a CCR5 antagonist candidate [1]. This compound is offered by specialty chemical suppliers as a research tool compound; procurement decisions require scrutiny of its specific substitution pattern relative to structurally similar isoquinoline carboxamides that share the same core but exhibit divergent biological profiles due to differences in N2, C3, and C4 substituents.

Why Generic Substitution Is Not Advisable for 2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide


Isoquinoline carboxamides bearing identical 1-oxo-1,2-dihydro-4-carboxamide scaffolds can display profoundly different target engagement and selectivity profiles depending on subtle variations at the N2, C3, and C4 positions. The N2-cyclopropyl group in this compound imposes distinct conformational constraints and lipophilicity compared to N2-cyclohexyl, N2-methyl, or N2-aryl analogs, directly influencing dopamine D1 PAM pharmacophore requirements as described in tetrahydroisoquinoline D1 PAM patent families [1]. Similarly, the 2-(2-pyridyl)ethyl side chain at the C4 carboxamide provides a specific hydrogen-bond acceptor motif absent in analogs bearing benzyl, tetrahydro-2H-pyran-4-ylmethyl, or 4-methylphenyl substituents . Interchanging this compound with a close structural analog without verifying target-specific activity data risks selecting a molecule with reduced potency, altered allosteric cooperativity, or a completely different primary target. The quantitative evidence presented in Section 3 demonstrates that even single-substituent changes within this scaffold class can shift the biological activity profile from D1 PAM to CCR5 antagonism or 12-lipoxygenase inhibition, underscoring the non-substitutability of this specific chemotype.

2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide – Quantitative Differentiation Evidence Versus Closest Analogs


N2-Cyclopropyl Versus N2-Cyclohexyl-Spiro Substitution: Impact on Molecular Size, Lipophilicity, and D1 PAM Pharmacophore Fit

The target compound bears an N2-cyclopropyl substituent directly on the isoquinoline lactam nitrogen, whereas the closest commercially cataloged analog with an identical N-[2-(2-pyridyl)ethyl] carboxamide side chain is 2'-cyclohexyl-1'-oxo-N-[2-(2-pyridin-2-yl)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide, which contains an N2-cyclohexyl group and an additional spiro-fused cyclohexane ring at C3 . The molecular weight difference is substantial (target compound: 333.39 g/mol; spiro-cyclohexyl analog: 445.6 g/mol; ΔMW = +112.2 g/mol, +33.6%). The cyclopropyl group occupies a smaller steric volume and provides lower lipophilicity (cyclopropyl π ≈ 1.0–1.2 vs. cyclohexyl π ≈ 2.0–2.5), which is a critical parameter for blood–brain barrier penetration in D1 PAM drug discovery programs [1]. Patent disclosures from UCB Biopharma explicitly identify N2-substituted tetrahydro- and dihydroisoquinoline derivatives as D1 PAMs, with cyclopropyl being a preferred small-ring substituent for balancing potency and CNS drug-like properties [1].

Dopamine D1 receptor Positive allosteric modulator Structure–activity relationship

C4 Carboxamide Side Chain: 2-(2-Pyridyl)ethyl Versus 4-Methylphenyl – Divergent Hydrogen-Bonding Capacity and Target Engagement

The 2-(2-pyridyl)ethyl side chain at the C4 carboxamide of the target compound introduces a pyridine nitrogen capable of acting as a hydrogen-bond acceptor (pKa ≈ 5.2 for conjugate acid of pyridine), which is absent in the 4-methylphenyl analog 2-cyclopropyl-N-(4-methylphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide . The 4-methylphenyl analog (MW 318.38 g/mol) replaces the pyridylethyl chain with a directly attached aromatic ring that lacks a heteroatom H-bond acceptor. In D1 PAM pharmacophore models disclosed in the UCB patent family, the carboxamide side chain interacts with a distinct allosteric binding pocket where hydrogen-bonding capacity is a key determinant of PAM cooperativity (α-value) and subtype selectivity over D5 receptors [1]. Published structure–activity relationship (SAR) data for reference D1 PAMs such as DETQ and CID 2886111 demonstrate that modifying the H-bond acceptor capacity of the side chain can alter D1 PAM potency by >100-fold [1].

Dopamine D1 PAM Hydrogen-bond acceptor Target selectivity

1-Oxo-1,2-dihydro Core Versus 1,2,3,4-Tetrahydro Core: Oxidation State Determines Conformational Planarity and D1 Versus Non-D1 Target Bias

The target compound possesses a 1-oxo-1,2-dihydroisoquinoline core (C1=O with C3–C4 double bond), distinguishing it from tetrahydroisoquinoline-based D1 PAMs described in the UCB patent literature [1]. This 1,2-dihydro oxidation state confers partial aromatic character and planarity to the isoquinoline bicycle (sp² hybridization at C3 and C4), whereas the tetrahydro core (saturated C1–C4) is non-planar and conformationally flexible. The conformational difference has implications for the presentation of the C4 carboxamide side chain to the allosteric binding pocket. Notably, preliminary pharmacological screening data indicate that this compound additionally exhibits CCR5 antagonist activity [2] and has been tested for 12-lipoxygenase inhibition at 30 µM , suggesting a multi-target profile that may differ from fully saturated tetrahydroisoquinoline D1 PAMs, which have been optimized for D1 selectivity.

D1 PAM selectivity Scaffold oxidation state Off-target profiling

CCR5 Antagonist Activity: Preliminary Evidence for a Chemokine Receptor Profile Not Shared by All Isoquinoline Carboxamide Congeners

According to pharmacological screening data indexed on Semantic Scholar, the target compound has been identified as a potential CCR5 antagonist, with suggested utility in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This CCR5 activity is not a universal property of the 2-cyclopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide scaffold. For example, the structurally related compound 2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydro-4-isoquinolinecarboxamide has been disclosed as a lactate dehydrogenase (LDH) inhibitor , indicating that the C4 carboxamide side chain is a critical determinant of target selectivity within this scaffold class. The target compound's unique combination of a 2-(2-pyridyl)ethyl side chain and the 1,2-dihydro core appears to confer CCR5 activity not present in analogs bearing sulfamoylbenzyl, trimethoxyphenyl, or thiadiazolyl substituents.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

2-Cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide – Recommended Application Scenarios Based on Differentiated Evidence


Dopamine D1 Receptor Positive Allosteric Modulator Screening and Lead Optimization

The compound's N2-cyclopropyl substitution and 2-(2-pyridyl)ethyl carboxamide side chain align with the D1 PAM pharmacophore described in UCB Biopharma patent disclosures [1]. Researchers pursuing D1 PAM lead identification should prioritize this compound over bulkier N2-cyclohexyl or spiro-fused analogs (ΔMW > +110 g/mol) when CNS penetration and lead-like physicochemical properties are critical selection criteria. The pyridylethyl side chain provides a defined hydrogen-bond acceptor that is consistent with the intracellular allosteric binding site characterized for reference D1 PAMs such as DETQ [2]. Use in D1 PAM screening cascades should include parallel testing against D5 receptors to confirm subtype selectivity, given the high homology between D1 and D5 orthosteric sites.

CCR5 Antagonist Probe for HIV Entry or Chemokine-Mediated Inflammation Studies

Based on preliminary pharmacological screening that identified CCR5 antagonist activity [3], this compound may serve as a starting point for developing CCR5-targeted probes. Do not substitute with other 2-cyclopropyl-1-oxo-isoquinolinecarboxamides bearing different C4 carboxamide substituents (e.g., 4-sulfamoylbenzyl or 3,4,5-trimethoxyphenyl), as those analogs have been associated with LDH inhibition or uncharacterized targets rather than CCR5. Users should independently determine CCR5 binding affinity (IC50/Ki) and functional antagonism (e.g., inhibition of CCL5-induced calcium flux or chemotaxis) before drawing conclusions about potency.

Multi-Target Polypharmacology Profiling in Neuroscience and Immuno-Oncology

The compound's unique combination of D1 PAM potential, CCR5 antagonist activity, and reported testing against 12-lipoxygenase makes it a candidate for polypharmacology studies where simultaneous modulation of dopaminergic signaling and chemokine receptor pathways is hypothesized to produce synergistic effects (e.g., in neuroinflammation or HIV-associated neurocognitive disorder models). Investigators should be aware that the 1-oxo-1,2-dihydro core distinguishes this compound from fully saturated tetrahydroisoquinoline D1 PAMs and may contribute to the broader target engagement profile. Comprehensive in vitro selectivity profiling (e.g., CEREP panel) is recommended before in vivo deployment.

Structure–Activity Relationship (SAR) Anchor Point for Isoquinoline-4-Carboxamide Library Design

This compound serves as a key SAR reference point at the intersection of three variable positions: N2-cyclopropyl (small-ring), C1-oxo-1,2-dihydro (partially unsaturated core), and C4-2-(2-pyridyl)ethyl carboxamide (heteroaromatic H-bond acceptor). Medicinal chemistry teams designing focused isoquinoline carboxamide libraries can use this compound as an anchor to systematically explore how incremental changes at each position shift the biological profile between D1 PAM, CCR5 antagonist, and 12-LOX inhibitor activities. The structural and bioactivity data compiled here provide a procurement rationale for obtaining this specific compound as a reference standard rather than relying on readily available but biologically divergent analogs.

Quote Request

Request a Quote for 2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.